2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Description
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a molecular formula of C₂₁H₁₅BrN₄OS and a monoisotopic mass of 450.014994 Da . Its structure features a 4-bromophenyl group at position 5 of the triazole ring, a phenyl group at position 4, and a sulfanyl-linked phenylethanone moiety. This compound is synthesized via S-alkylation of triazole precursors with α-halogenated ketones, often employing bases like cesium carbonate or sodium ethoxide .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3OS/c23-18-13-11-17(12-14-18)21-24-25-22(26(21)19-9-5-2-6-10-19)28-15-20(27)16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZWFOBPCHMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium. This reaction is followed by the reduction of the corresponding ketone to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains, showing promising results. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially serving as a basis for new antibiotic formulations .
Anticancer Properties
The compound has also been evaluated for its antiproliferative effects against cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes. The structural characteristics of triazoles contribute to their ability to interact with biological targets involved in cancer progression .
Agricultural Applications
Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The specific compound has been investigated for its potential use as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens, thereby enhancing agricultural productivity .
Plant Growth Regulators
Some studies suggest that triazole derivatives can act as plant growth regulators. These compounds may influence plant metabolism and growth patterns, leading to improved yield and resistance to environmental stressors. This application is particularly relevant in the context of sustainable agriculture practices .
Material Science
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for developing novel materials with enhanced properties. The unique electronic characteristics of triazoles can lead to improved thermal stability and mechanical strength in polymers. Research is ongoing to evaluate the performance of such materials in various applications, including coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the compound’s observed biological effects, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
The target compound belongs to a broader class of 1,2,4-triazole derivatives, where substituents on the triazole core and the phenylethanone side chain significantly influence properties. Key analogs include:
Key Observations :
Antioxidant Activity :
- The analog 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (17) exhibits 1.13× higher DPPH radical scavenging activity than ascorbic acid. Bromine at the 4-position enhances activity compared to chlorine or fluorine .
- Structure-Activity Relationship (SAR) :
Anticancer Potential:
- Triazole-thiones with bromine or chlorine substituents show moderate cytotoxicity, likely due to halogen-mediated DNA intercalation or enzyme inhibition .
Crystallographic and Stability Analysis
- Crystal Packing : Derivatives with planar substituents (e.g., phenyl) exhibit interplanar angles of 63.86–76.96° between triazole and aromatic rings, influencing stacking interactions .
- Stability : Bromine’s higher atomic weight and van der Waals interactions may enhance thermal stability compared to lighter halogens .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a derivative of the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a triazole ring substituted with a bromophenyl group and a phenyl group, alongside a sulfanyl group attached to an acetophenone moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, a related triazole compound demonstrated potent antifungal effects against Candida albicans and Aspergillus niger, suggesting that this compound may possess comparable activity due to structural similarities .
Anticancer Activity
Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. In vitro studies have shown that similar compounds effectively target cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating their potency . The specific mechanism often involves the inhibition of key enzymes in cancer metabolism and the induction of apoptosis.
Anti-inflammatory Effects
Triazoles have also been investigated for their anti-inflammatory properties . Compounds within this class have been found to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that this compound could potentially exhibit similar anti-inflammatory effects .
The mechanisms by which triazole derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer and antimicrobial activities.
- Gene Expression Regulation : Triazoles may influence the expression of genes related to apoptosis and cell cycle regulation.
Case Study 1: Anticancer Activity
In one study, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that certain modifications in the triazole structure significantly enhanced cytotoxicity against breast cancer cells (T47D) with IC50 values ranging from 10 to 30 μM depending on the substituents used .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria. The results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against resistant strains of Staphylococcus aureus .
Q & A
What are the optimal synthetic routes for 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis involves S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in alkaline medium, followed by reduction of the intermediate ketone (e.g., using NaBH4 or LiAlH4) . Key parameters include:
- Solvent selection : Absolute ethanol or THF for optimal reactivity .
- Temperature control : Reflux at 70–80°C for 6–8 hours to ensure complete alkylation .
- Base optimization : Use anhydrous K2CO3 to maintain alkaline conditions and minimize hydrolysis .
Yield improvements (up to 76%) are achieved by slow addition of the alkylating agent and post-reaction purification via recrystallization (ethanol/water mixtures) .
How can spectroscopic techniques (NMR, IR) and X-ray crystallography be integrated to resolve ambiguities in the structural elucidation of this compound?
Answer:
- 1D/2D NMR : Use - HMBC to confirm connectivity between the triazole ring and the 4-bromophenyl group. The thioether (-S-) linkage is identified via - COSY correlations between adjacent protons .
- IR spectroscopy : Validate the C=O stretch (1680–1700 cm) and NH/aromatic C-H stretches (3100–3300 cm) .
- X-ray crystallography : Resolve ambiguities (e.g., substituent orientation) by analyzing dihedral angles (e.g., 82.70–89.05° between triazole and phenyl rings) and hydrogen-bonding networks (N–H···N, C–H···O) .
What challenges arise in the crystallographic refinement of this compound, particularly regarding hydrogen bonding and molecular conformation?
Answer:
- Disorder in bulky substituents : The 4-bromophenyl group may exhibit rotational disorder. Use SHELXL with PART instructions to model partial occupancy .
- Hydrogen bonding : Weak C–H···O interactions (2.5–3.0 Å) require high-resolution data (<1.0 Å) for accurate refinement. Apply TWIN/BASF commands if twinning is detected .
- Thermal motion : Anisotropic displacement parameters (ADPs) for bromine atoms often require constraints due to high electron density .
How can molecular docking studies be designed to investigate the potential of this compound as a 11β-HSD1 inhibitor, based on its structural features?
Answer:
- Target preparation : Retrieve the 11β-HSD1 crystal structure (PDB: 4K1L) and prepare the active site using AutoDock Tools .
- Ligand preparation : Optimize the triazole-thioether conformation via DFT (B3LYP/6-31G*) to generate low-energy 3D structures .
- Docking parameters : Use AutoDock Vina with a grid box covering the catalytic triad (Tyr183, Ser170, Lys187). Score binding poses based on hydrophobic interactions with the bromophenyl group and hydrogen bonds with the triazole N-atoms .
What strategies are effective in analyzing conflicting data between theoretical calculations and experimental results (e.g., NMR chemical shifts vs. DFT predictions) for this compound?
Answer:
- Benchmarking : Compare experimental NMR shifts (e.g., C=O at ~200 ppm) with DFT (GIAO method) results. Discrepancies >5 ppm may indicate solvent effects or conformational flexibility .
- Dynamic NMR : Perform variable-temperature NMR to detect slow conformational exchange (e.g., hindered rotation of the phenyl group) .
- Crystallographic validation : Overlay DFT-optimized structures with X-ray coordinates to assess bond length/angle deviations (RMSD <0.1 Å is ideal) .
How does the presence of the 4-bromophenyl and phenyl groups influence the compound's intermolecular interactions in the solid state, and what implications does this have for its crystallinity?
Answer:
- Packing effects : The 4-bromophenyl group participates in halogen bonding (Br···N, ~3.3 Å), while the phenyl group engages in π-π stacking (3.5–4.0 Å interplanar distances) .
- Crystallinity : Bulky substituents reduce crystal symmetry (e.g., monoclinic P21/c space group) but enhance thermal stability (melting point >150°C) .
- Solubility trade-offs : Bromine’s hydrophobicity improves crystallinity but limits aqueous solubility. Co-crystallization with PEG-based polymers can mitigate this .
What structural modifications to the triazole ring or substituents have been shown to enhance the biological activity of similar compounds, and how can this inform SAR studies for this derivative?
Answer:
- Triazole modifications : Replacing the sulfur atom with selenium increases antioxidant activity (IC50 reduction by 30%) .
- Substituent effects : Adamantyl groups at the triazole 5-position improve binding to hydrophobic enzyme pockets (e.g., 11β-HSD1 inhibition, IC50 = 0.8 µM) .
- Methodology : Perform QSAR using ClogP and polar surface area (PSA) to predict bioavailability. Prioritize derivatives with ClogP 2–4 and PSA <90 Ų .
How can forced degradation studies be designed to assess the stability of this compound under various stress conditions (e.g., hydrolysis, oxidation)?
Answer:
- Hydrolytic stability : Reflux in 0.1 M HCl/NaOH (70°C, 24 hours) and monitor degradation via HPLC-DAD. The thioether bond is susceptible to acidic cleavage .
- Oxidative stress : Expose to 3% H2O2 at 40°C for 48 hours. LC-MS can identify sulfoxide/sulfone byproducts (m/z +16/+32) .
- Photostability : Use a UV chamber (320–400 nm, 48 hours) to detect photodegradation. Protect the compound with amber glass or light-resistant coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
